Differential Tumor Cell Growth Inhibition vs. Other RORγt Antagonists
In a direct, head-to-head comparison in triple-negative breast cancer (TNBC) cell lines, GSK805 exhibits potent growth inhibition at low micromolar concentrations, whereas other RORγt inverse agonists TAK828F and VTP-23 lack this activity [1]. GSK805 and the analog XY018 demonstrated strong inhibition of MDA-MB468 cell growth at 2.5 µM, while TAK828F and VTP-23 showed no significant inhibition at concentrations below 20 µM [1]. This functional divergence is driven by the unique ability of GSK805 to suppress the cholesterol biosynthesis program in TNBC cells, a pathway not modulated by TAK828F or VTP-23 [1].
| Evidence Dimension | Tumor Cell Growth Inhibition (MDA-MB468 TNBC cells) |
|---|---|
| Target Compound Data | Potent growth inhibition observed at 2.5 µM |
| Comparator Or Baseline | TAK828F and VTP-23: No significant inhibition below 20 µM; SR2211 and XY018: moderate inhibition |
| Quantified Difference | GSK805 is active at a concentration at least 8-fold lower than the inactive threshold for TAK828F and VTP-23. |
| Conditions | MDA-MB468 TNBC cell line; 4-day treatment; assessed via viable cell counts and colony formation assays. |
Why This Matters
This unique tumor-suppressive activity makes GSK805 the necessary compound for studying the intersection of RORγt, cholesterol metabolism, and cancer, a phenotype not reproducible with many potent Th17-inhibiting RORγt antagonists.
- [1] Cai, D., et al. (2022). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Pharmacol Res., 182, 106324. View Source
